molecular formula C9H10N2 B8482384 N-cyano-N-methyl-3-toluidine

N-cyano-N-methyl-3-toluidine

Cat. No. B8482384
M. Wt: 146.19 g/mol
InChI Key: SJHNNYFGKYMPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyano-N-methyl-3-toluidine is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyano-N-methyl-3-toluidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyano-N-methyl-3-toluidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-cyano-N-methyl-3-toluidine

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

methyl-(3-methylphenyl)cyanamide

InChI

InChI=1S/C9H10N2/c1-8-4-3-5-9(6-8)11(2)7-10/h3-6H,1-2H3

InChI Key

SJHNNYFGKYMPGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of cyanogen bromide (1.59 g, 15 mmol) in diethylether (10 ml) was added dropwise to a stirred solution of N-methyl-3-toluidine (2.91 g, 24 mmol) in diethylether (90 ml) at 0° C. After the addition, the reaction mixture was stirred at room temperature for 14 h. A solution with white precipitates was formed and the precipitates were removed by filtration. The etherate solution was further washed with aqueous HCl (1N, 20 ml, three times) as well as brine (10 ml), dried over MgSO4, filtered, and concentrated. The product was obtained as a yellow liquid in 70% yield. IR (CH2Cl2): 2240 cm−1.
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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